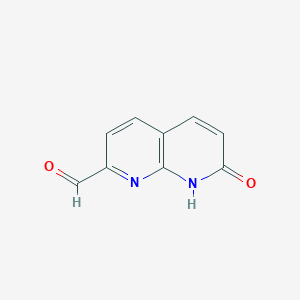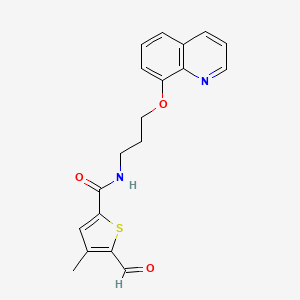![molecular formula C15H11ClN2S2 B2767505 4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole CAS No. 338408-55-2](/img/structure/B2767505.png)
4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound would be expected to include a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. Attached to this ring would be a 4-chlorophenyl group and a 4-methylphenyl group, likely connected through a sulfanyl linkage .Applications De Recherche Scientifique
Antimicrobial Agents
Research has demonstrated the synthesis of compounds derived from thiadiazole structures, showing moderate antimicrobial activity against bacterial and fungal strains such as Escherichia coli, Salmonella typhi, Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014). These findings highlight the potential of thiadiazole derivatives in the development of new antimicrobial agents.
Antiviral Activity
Another study focused on the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, which exhibited certain anti-tobacco mosaic virus activities (Chen et al., 2010). This suggests the potential use of such compounds in antiviral applications.
Corrosion Inhibition
Thiadiazoles have been investigated as corrosion inhibitors for mild steel in acidic solutions. Studies show that certain derivatives can significantly reduce corrosion, making them valuable for protecting industrial materials (Bentiss et al., 2007). The effectiveness of these inhibitors is connected to their chemical structure, which interacts with the metal surface to prevent corrosion.
Photophysical Properties
Research into the synthesis and photophysical properties of sulfur-containing thiazoles has provided insights into their use in material sciences, especially for applications requiring fluorescent molecules (Murai et al., 2018). These compounds are of interest for their potential in sensing, materials science, and biomolecular sciences.
Antidepressant and Anxiolytic Activity
Some 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives have shown promising antidepressant and anxiolytic properties, indicating potential therapeutic applications in the central nervous system (Clerici et al., 2001).
Anticancer Agents
Thiadiazole derivatives have also been explored for their anticancer properties. Some studies have synthesized novel compounds showing antiproliferative effects against various cancer cell lines, suggesting their potential as anticancer agents (Gomha et al., 2015).
Molecular Docking Studies
Docking studies of tetrazole derivatives have been conducted to understand their interaction with enzymes, providing insights into their potential medicinal applications (Al-Hourani et al., 2015).
Solar Cell Applications
Organic compounds with thiadiazole structures have been utilized as redox couples in sensitization-based solar cells, indicating their potential in renewable energy technologies (Rahman et al., 2018).
Material Science
Thiophenyl-substituted benzidines, related to thiadiazole compounds, have been used to create transparent polyimides with high refractive indices and small birefringences, relevant for optical materials (Tapaswi et al., 2015).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-5-(4-methylphenyl)sulfanylthiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2S2/c1-10-2-8-13(9-3-10)19-15-14(17-18-20-15)11-4-6-12(16)7-5-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITHLHMMMJOGSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N=NS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


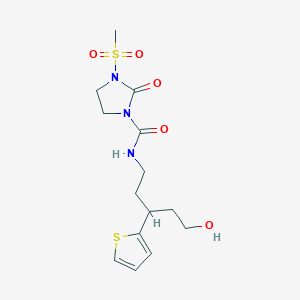
![methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)phenyl)carbamate](/img/structure/B2767425.png)
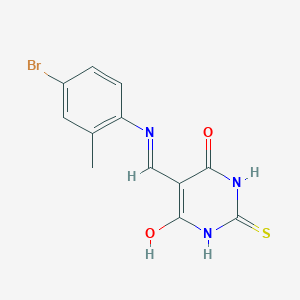
![4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2767427.png)
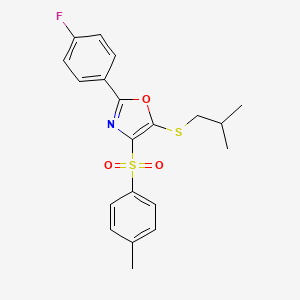
![(3-Methylthiophen-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2767429.png)
![6-(4-Chlorobenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)
![5-(benzo[d]thiazol-2-yl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2767434.png)

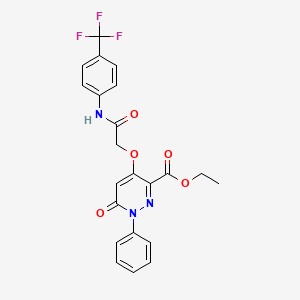
![[1-[(2-Methylcyclohexyl)amino]-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2767440.png)
